N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Acetamido group addition: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide
Uniqueness
N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tetrahydrobenzothiophene core, combined with the fluorophenoxy and acetamido groups, provides a distinct profile that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C19H21FN2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-21-18(24)17-14-5-3-4-6-15(14)26-19(17)22-16(23)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
RGFXRWFSSPFVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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